molecular formula C14H13NO3 B6341430 5-(3-Ethoxyphenyl)nicotinic acid, 95% CAS No. 1048273-45-5

5-(3-Ethoxyphenyl)nicotinic acid, 95%

Cat. No. B6341430
CAS RN: 1048273-45-5
M. Wt: 243.26 g/mol
InChI Key: MWZLJQAASBNBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Ethoxyphenyl)nicotinic acid (EPNA) is an organic compound belonging to the class of nicotinic acids and is a derivative of nicotine. It is a white, crystalline solid and is soluble in organic solvents. EPNA is widely used in scientific research due to its unique properties and its ability to act as a ligand for various receptors.

Scientific Research Applications

5-(3-Ethoxyphenyl)nicotinic acid, 95% has a wide range of applications in scientific research. It is used as a ligand for various receptors, including the nicotinic acetylcholine receptor, the nicotinic acetylcholine receptor-like receptor, and the serotonin receptor. It is also used to study the structure and function of these receptors and to investigate the effects of nicotine on the body. 5-(3-Ethoxyphenyl)nicotinic acid, 95% has also been used to study the effects of drugs on the central nervous system and to explore the potential therapeutic benefits of drugs.

Mechanism of Action

5-(3-Ethoxyphenyl)nicotinic acid, 95% binds to the nicotinic acetylcholine receptor, which is a type of ionotropic receptor found in the central and peripheral nervous systems. The receptor is activated by the binding of 5-(3-Ethoxyphenyl)nicotinic acid, 95% and this leads to the opening of an ion channel, which allows ions to move into and out of the cell. This causes a change in the cell's membrane potential, leading to a cascade of events that ultimately result in a physiological response.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, and to regulate the activity of various enzymes. It has also been shown to affect the activity of the autonomic nervous system, as well as the activity of the hypothalamic-pituitary-adrenal axis. In addition, 5-(3-Ethoxyphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3-Ethoxyphenyl)nicotinic acid, 95% in lab experiments is that it is relatively stable and can be stored for long periods of time without degrading. It is also relatively non-toxic and has low bioavailability, making it safe to use in experiments. However, 5-(3-Ethoxyphenyl)nicotinic acid, 95% is not very soluble in water and its solubility in other solvents can be limited. Additionally, it is not very potent and may require high concentrations to produce a significant effect.

Future Directions

The potential applications of 5-(3-Ethoxyphenyl)nicotinic acid, 95% are still being explored. One of the main areas of research is the development of 5-(3-Ethoxyphenyl)nicotinic acid, 95%-based drugs for the treatment of various diseases and conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. Additionally, 5-(3-Ethoxyphenyl)nicotinic acid, 95% could be used to study the effects of nicotine on the body and to explore the potential therapeutic benefits of drugs. Finally, 5-(3-Ethoxyphenyl)nicotinic acid, 95% could be used to develop novel therapeutic strategies for the treatment of cancer.

Synthesis Methods

5-(3-Ethoxyphenyl)nicotinic acid, 95% can be synthesized through a variety of methods. The most common method is the reaction of 3-ethoxyphenol with nicotinoyl chloride in the presence of a base. This reaction produces the desired product, 5-(3-Ethoxyphenyl)nicotinic acid, 95%, as well as nicotinic acid and ethyl chloride. Other methods of synthesis include the reaction of 3-ethoxyphenol with nicotinamide in the presence of a base, or the reaction of 3-ethoxyphenol with nicotinic acid anhydride in the presence of a base.

properties

IUPAC Name

5-(3-ethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-13-5-3-4-10(7-13)11-6-12(14(16)17)9-15-8-11/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZLJQAASBNBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672963
Record name 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Ethoxyphenyl)nicotinic acid

CAS RN

1048273-45-5
Record name 5-(3-Ethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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